N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-2-19-7-9-21(10-8-19)18-34-28-30-25-6-4-3-5-24(25)27(33)31(28)17-20-11-13-22(14-12-20)26(32)29-23-15-16-23/h2-14,23H,1,15-18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEHUPZGLFVPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a novel compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 469.6 g/mol. The compound features a quinazoline core, which is essential for its biological activity, particularly in modulating key cellular pathways.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various strains of Mycobacterium, including M. tuberculosis and M. kansasii. A study highlighted that modifications in the quinazoline structure could enhance antimycobacterial activity, suggesting that the thioether functionality in this compound may contribute to its efficacy against these pathogens .
Antiproliferative Effects
The antiproliferative activity of quinazoline derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits moderate to high cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer and leukemia cell lines, showing promising results in inhibiting cell growth .
The biological mechanisms underlying the activity of quinazoline derivatives often involve the inhibition of key kinases and other signaling molecules. Specifically, N-cyclopropyl derivatives have been identified as inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
Case Studies
- Antimycobacterial Activity : A study evaluated several quinazoline derivatives for their ability to inhibit Mycobacterium avium. Among these, compounds featuring a thioether linkage demonstrated enhanced activity compared to traditional antibiotics like isoniazid .
- Cytotoxicity Testing : In another investigation, N-cyclopropyl derivatives were tested against a panel of cancer cell lines, revealing IC50 values in the low micromolar range, indicative of potent antiproliferative effects .
Data Table: Biological Activities of Related Quinazoline Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Antiproliferative Activity | IC50 (µM) |
|---|---|---|---|---|
| Compound A | 6-chloro substitution | Active | Moderate | 12 |
| Compound B | Thioether functionality | Enhanced | High | 5 |
| N-cyclopropyl | Cyclopropyl group + thio linkage | Significant | Moderate | 8 |
Scientific Research Applications
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, compounds similar to N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide have been shown to inhibit tumor growth in various cancer cell lines. Studies suggest that these compounds induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The quinazolinone framework has also been associated with antimicrobial properties. Compounds derived from this structure have demonstrated effectiveness against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Acetylcholinesterase Inhibition
Given the role of acetylcholinesterase in neurodegenerative diseases such as Alzheimer's, compounds like this compound are being investigated for their ability to inhibit this enzyme. In vitro studies have shown promising results, indicating that modifications to the quinazolinone structure can enhance inhibitory potency .
Synthesis Approaches
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Quinazolinone Core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Employing thioether formation techniques and vinyl substitution reactions.
- Final Coupling with Benzamide : Achieving the final structure through amide bond formation.
These synthetic methodologies are crucial for optimizing yield and purity, which directly influence the biological activity of the compound.
Case Studies and Research Findings
Several studies have documented the efficacy of quinazolinone derivatives, including this compound:
Q & A
Q. What are the key synthetic steps for preparing N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide, and how can microwave-assisted synthesis improve efficiency?
The synthesis typically involves three stages:
Quinazolinone core formation : Anthranilic acid derivatives are cyclized with thiourea or thioamides to form the 4-oxoquinazoline scaffold .
Thioether introduction : The (4-vinylbenzyl)thio group is added via nucleophilic substitution or Mitsunobu reaction, requiring careful control of reaction pH to avoid disulfide byproducts .
Benzamide functionalization : The N-cyclopropylbenzamide moiety is introduced via amide coupling (e.g., EDC/HOBt).
Microwave-assisted methods (e.g., 100–150°C, 30–60 min) enhance reaction rates and yields (e.g., 20% yield improvement in quinazolinone cyclization vs. conventional heating) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, particularly the thioether and cyclopropyl groups?
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Kinase inhibition : Use ATP-Glo assays targeting EGFR or VEGFR2, given quinazolinones’ known kinase affinity .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
- Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 μM) to identify off-target effects.
- Metabolic stability assessment : Use liver microsome assays (human/rat) to rule out metabolite interference .
- Target engagement validation : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in discrepant cell lines .
Q. What computational strategies predict the impact of the 4-vinylbenzyl group on target binding and selectivity?
- Molecular docking : Simulate interactions with kinase domains (e.g., PDB: 1M17 for EGFR) using AutoDock Vina. The vinyl group may enhance π-π stacking with tyrosine residues .
- MD simulations : Analyze conformational stability of the thioether linkage (20 ns simulations in GROMACS) to assess flexibility .
- QSAR models : Train models on quinazolinone derivatives to correlate substituent hydrophobicity (logP) with activity .
Q. How does the cyclopropylamide moiety influence metabolic stability, and what in vitro models validate this?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
